

# PD 169316: In Vitro Experimental Protocols for p38 MAPK Inhibition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PD 169316

Cat. No.: B1684351

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## Abstract

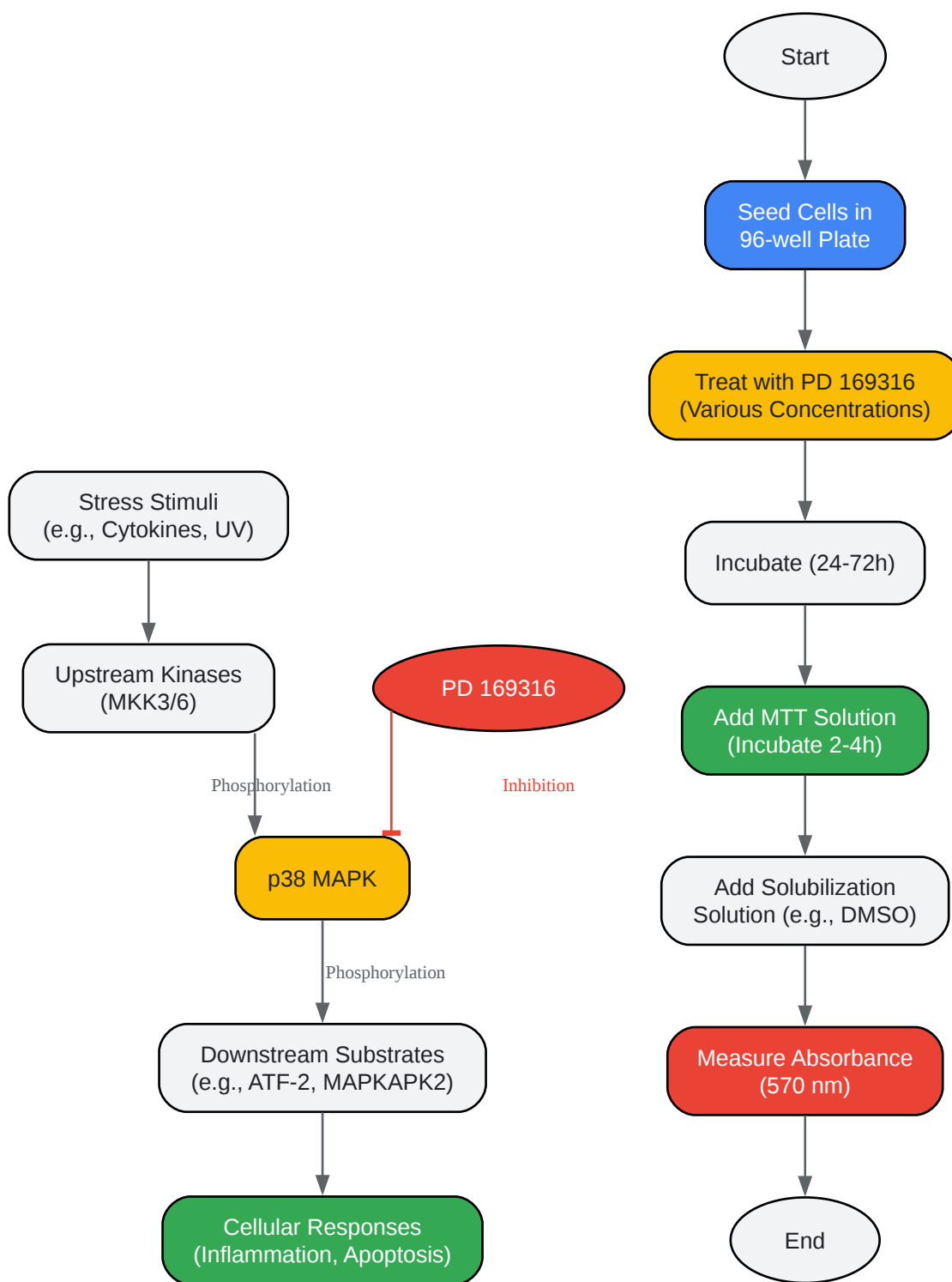
**PD 169316** is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC<sub>50</sub> value of 89 nM.[1][2] It acts by selectively inhibiting the kinase activity of phosphorylated p38 without preventing the upstream phosphorylation of the kinase itself.[2] This inhibitor serves as a critical tool for investigating the roles of the p38 MAPK signaling pathway in various cellular processes, including inflammation, apoptosis, and cell differentiation. Additionally, **PD 169316** has been shown to abrogate signaling initiated by TGF- $\beta$  and Activin A.[1][3] These application notes provide detailed protocols for in vitro experiments designed to characterize the activity and cellular effects of **PD 169316**.

## Chemical and Physical Properties

Property	Value
Molecular Formula	C <sub>20</sub> H <sub>13</sub> FN <sub>4</sub> O <sub>2</sub>
Molecular Weight	360.3 g/mol
CAS Number	152121-53-4
Appearance	Crystalline solid
Solubility	Soluble in DMSO

## Mechanism of Action

**PD 169316** is a selective inhibitor of p38 MAPK. The p38 MAPK signaling cascade is a crucial pathway that responds to stress stimuli such as cytokines, ultraviolet light, and osmotic shock, leading to the activation of downstream transcription factors and subsequent cellular responses. **PD 169316** specifically targets the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.



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## References

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- To cite this document: BenchChem. [PD 169316: In Vitro Experimental Protocols for p38 MAPK Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684351#pd-169316-in-vitro-experimental-protocol]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
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Email: [info@benchchem.com](mailto:info@benchchem.com)